molecular formula C12H15NO2 B13177431 Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate

Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate

Cat. No.: B13177431
M. Wt: 205.25 g/mol
InChI Key: AGSIJZVQLSIIIW-UHFFFAOYSA-N
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Description

Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique cyclobutane ring structure, which imparts distinct stereochemical properties. The presence of both an amino group and a carboxylate group makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclobutanone and benzylamine.

    Formation of Intermediate: The cyclobutanone is first converted to an intermediate compound through a series of reactions, including reduction and protection of functional groups.

    Amination: The intermediate is then subjected to amination using benzylamine under controlled conditions to introduce the amino group.

    Final Steps: The final product is obtained through deprotection and purification steps, ensuring high stereochemical purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as microreactor systems to control reaction conditions precisely and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylate group can be reduced to form alcohols or aldehydes.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of various functional groups in place of the benzyl group.

Scientific Research Applications

Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.

    Medicine: Explored for its role in the development of pharmaceutical compounds with specific stereochemical requirements.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclobutane ring structure provides rigidity, which can influence the binding affinity and selectivity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (1r,3r)-3-aminocyclohexylcarbamate: Similar in structure but with a cyclohexane ring instead of a cyclobutane ring.

    Benzyl (1r,3r)-3-aminocyclopentane-1-carboxylate: Contains a cyclopentane ring, offering different stereochemical properties.

Uniqueness

Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct stereochemical properties and rigidity. This makes it a valuable intermediate in the synthesis of compounds requiring specific three-dimensional arrangements.

Biological Activity

Benzyl (1R,3R)-3-aminocyclobutane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a cyclobutane ring with an amino group and a benzyl ester. Its molecular formula is C₁₂H₁₅NO₂, which contributes to its distinct steric and electronic properties compared to other cyclic compounds. The presence of the cyclobutane ring can enhance its reactivity and interactions with biological targets, making it a valuable compound for research and development in medicinal chemistry.

Preliminary studies indicate that this compound may modulate enzyme activities or receptor functions. Interaction studies have shown promising binding affinities to various biological targets, although comprehensive studies are necessary to confirm these interactions fully .

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant effects on cell proliferation and apoptosis. For instance, one study reported that treatment with this compound led to a marked increase in caspase-3 activation, indicating apoptosis induction in cancer cell lines . The compound's ability to induce cell cycle arrest has also been noted, further emphasizing its potential as an anticancer agent.

Biological Activity Observation
Apoptosis InductionSignificant increase in caspase-3 activation
Cell Cycle ArrestObserved in treated cancer cell lines

Synthesis and Applications

The synthesis of this compound typically involves several key steps that highlight its accessibility for laboratory and industrial applications. The compound can be synthesized through various organic reactions that exploit the unique reactivity of the cyclobutane ring .

Synthetic Routes

Common synthetic routes include:

  • Cyclization Reactions : Utilizing starting materials that allow for the formation of the cyclobutane structure.
  • Functionalization Reactions : Introducing functional groups such as amines and esters at specific positions on the cyclobutane ring.

These methods not only facilitate the production of this compound but also allow for further modifications that can enhance its biological activity.

Case Studies

Several case studies have explored the biological implications of this compound:

  • Cancer Research : A study focused on the compound's effects on breast cancer cell lines revealed that it significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .
  • Neuroprotective Studies : Research has suggested potential neuroprotective effects due to its structural similarities with known neuroprotective agents. However, detailed mechanisms remain to be elucidated .

Properties

IUPAC Name

benzyl 3-aminocyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c13-11-6-10(7-11)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSIJZVQLSIIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.